

An In-depth Technical Guide to Stable Isotope Labeling with ^{18}O

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Compound of Interest

Compound Name: *D-Idose-18O2*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using Oxygen-18 (^{18}O), a powerful technique for quantitative and qualitative analysis of proteins and metabolites. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to implement ^{18}O labeling in their experimental workflows.

Core Principles of ^{18}O Labeling

Stable isotope labeling with ^{18}O is a versatile in vitro method that introduces a heavy isotope of oxygen into target molecules, primarily peptides and metabolites.[1] This incorporation of ^{18}O , which has two extra neutrons compared to the common ^{16}O isotope, results in a detectable mass shift in mass spectrometry (MS) analysis.[2] This mass difference allows for the differentiation and relative or absolute quantification of molecules from different experimental conditions.[3]

The most prevalent method for ^{18}O labeling in proteomics is enzymatic labeling.[4][5] During proteolytic digestion of proteins, typically with serine proteases like trypsin, the enzyme catalyzes the incorporation of two ^{18}O atoms from ^{18}O -enriched water (H_2^{18}O) into the C-terminal carboxyl group of each newly formed peptide.[4] This results in a characteristic mass increase of 4 Daltons (Da) for each doubly labeled peptide.[3]

Quantitative Data Summary

The efficiency and outcome of ^{18}O labeling can be quantified in several ways. The following tables summarize key quantitative data associated with this technique.

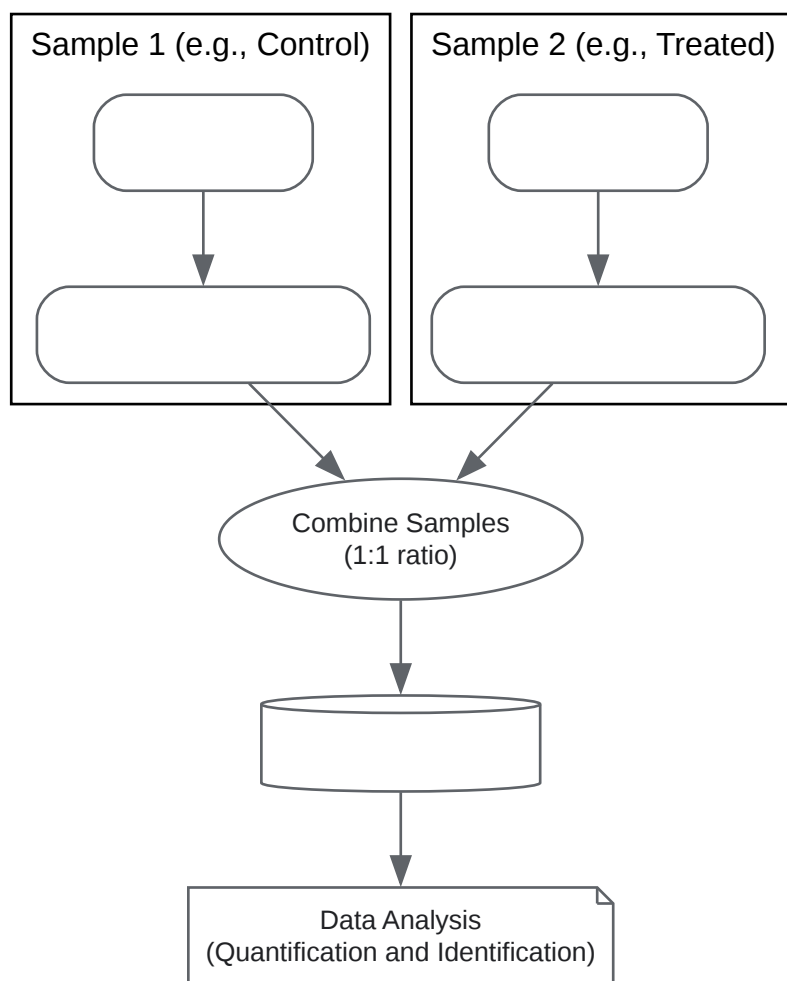
Parameter	Typical Value/Range	Enzyme/Condition	Reference
Incorporation Efficiency	>95%	Trypsin, Lys-C	[5]
Mass Shift (Proteomics)	+2 Da (singly labeled), +4 Da (doubly labeled)	Serine Proteases (e.g., Trypsin)	[3]
Mass Shift (Metabolites)	+2 Da per incorporated oxygen	Cytochrome P450 enzymes	[6]
Dynamic Range of Quantification	Up to 3-4 orders of magnitude	LC-MS/MS	[4]

Biomolecule	Labeling Method	Expected Mass Shift (Da)	Common Application
Peptides	Enzymatic (Trypsin, Lys-C)	+4	Relative Protein Quantification
Phosphopeptides	Kinase Assay with $[\gamma\text{-}^{18}\text{O}_4]\text{ATP}$	+6 (for P^{18}O_3)	Phosphorylation Site Identification
Drug Metabolites	Incubation with Microsomes and $^{18}\text{O}_2$	+2 per hydroxylation	Metabolite Identification
Glycopeptides	PNGase F in H_2^{18}O	+3 (Asn to Asp conversion)	Glycosylation Site Identification

Experimental Workflows and Signaling Pathways

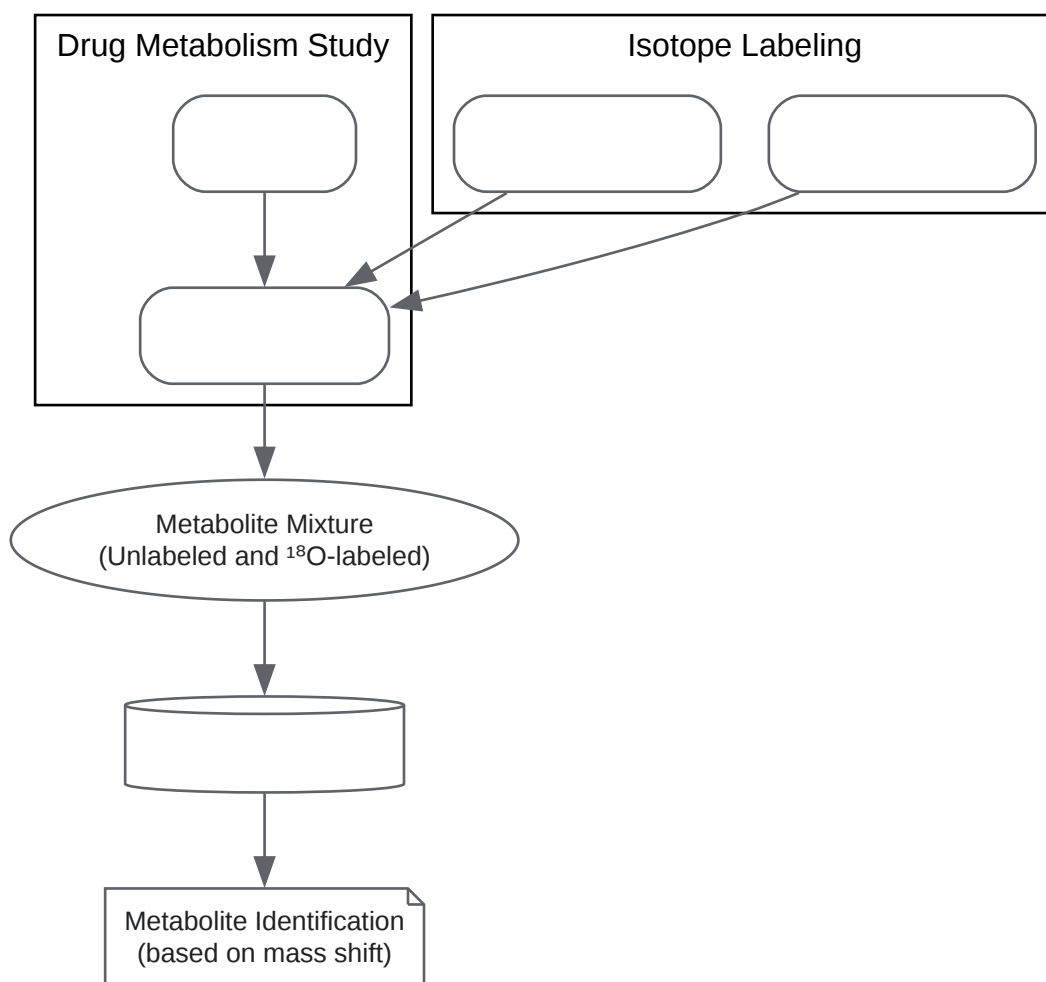
Visualizing the experimental process and the biological context is crucial for understanding and implementing ^{18}O labeling. The following diagrams, created using the DOT language, illustrate

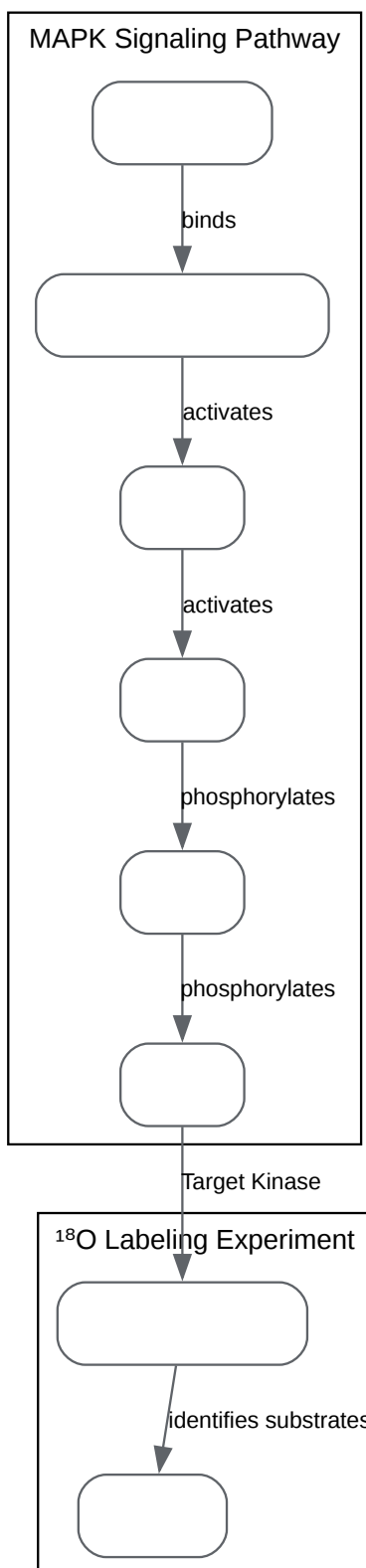
common workflows and a signaling pathway where this technique is applied.



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Caption: Workflow for comparative proteomics using ^{18}O labeling.





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